PS-1145-Dihydrochlorid

Übersicht

Beschreibung

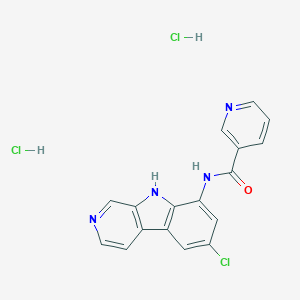

PS 1145 dihydrochloride, also known as N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride, is a β-carboline derivative. It is primarily recognized for its role as an inhibitor of IκB kinase (IKK), which subsequently inhibits the activation of nuclear factor kappa-B (NF-κB). This compound has shown potential therapeutic applications in various fields, including oncology and immunology .

Wissenschaftliche Forschungsanwendungen

Oncology

PS-1145 dihydrochloride has been extensively studied for its anti-tumor properties across various cancer cell lines. Notable findings include:

- Nasopharyngeal Carcinoma (NPC): Research indicates that PS-1145 significantly inhibits the growth of NPC cell lines such as HONE1, HK1, and C666. In vitro studies demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, particularly in sensitive cell lines. For instance, treatment with 32 μM PS-1145 resulted in a 50% decrease in viability for the C666 cell line, while resistant variants showed minimal effects .

- Multiple Myeloma: PS-1145 has been shown to enhance apoptosis when combined with TNF-α treatment in multiple myeloma cell lines, suggesting its potential for use in combination therapies to improve treatment efficacy .

Immunology

In immunological studies, PS-1145 is utilized to explore the role of IKK in the transcription of inflammatory mediators. By inhibiting NF-κB activation, PS-1145 reduces the expression of pro-inflammatory cytokines, which is crucial for understanding inflammatory diseases and developing therapeutic strategies.

Cell Biology

PS-1145 dihydrochloride is also employed to investigate the NF-κB signaling pathway's involvement in various cellular processes such as survival, proliferation, and apoptosis. The compound's specificity for IKK allows researchers to delineate the pathway's role in different biological contexts.

Case Study 1: Nasopharyngeal Carcinoma

A controlled study assessed the effects of PS-1145 on NPC cell lines:

| Cell Line | Viability at 32 μM | Apoptosis Increase | Notes |

|---|---|---|---|

| C666 | 50% decrease | 4-fold increase | Sensitive to PS-1145 |

| C666-PS1145R | Similar to control | No increase | Acquired resistance |

This study highlighted that PS-1145 effectively down-regulated phosphorylated p65 and IκBα levels, correlating with reduced cell viability and increased apoptosis in sensitive cell lines .

Case Study 2: Multiple Myeloma

In another study involving multiple myeloma cell lines, PS-1145 was shown to enhance apoptosis when used alongside TNF-α treatment. This combination therapy demonstrated a notable reduction in NF-κB activity, indicating potential for synergistic effects in therapeutic applications .

Research Findings

Recent studies have emphasized several key findings regarding PS-1145:

- Tumor-Specific Effects: The compound selectively targets tumor cells while sparing normal cells, making it a promising candidate for cancer therapy.

- Resistance Mechanisms: Investigations into resistance mechanisms have identified variations in NF-κB signaling pathways that may contribute to therapeutic challenges.

- Potential Applications: Beyond oncology, PS-1145's role in modulating inflammatory responses opens avenues for treating autoimmune diseases and chronic inflammatory conditions.

Biochemische Analyse

Biochemical Properties

PS-1145 dihydrochloride plays a significant role in biochemical reactions. It interacts with IκB kinase-2, an enzyme involved in the activation of NF-κB . By blocking the phosphorylation of IκB kinase-2, PS-1145 dihydrochloride inhibits the activation of NF-κB .

Cellular Effects

PS-1145 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-κB-mediated proinflammatory gene expression in human airway epithelial cells . It also hinders pro-inflammatory cytokine production and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of PS-1145 dihydrochloride involves its binding interactions with IκB kinase-2, leading to the inhibition of this enzyme . This results in the blockade of NF-κB activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, PS-1145 dihydrochloride continues to inhibit the activity of NF-κB by blocking IκB kinase phosphorylation

Metabolic Pathways

PS-1145 dihydrochloride is involved in the NF-κB signaling pathway . It interacts with IκB kinase-2, an enzyme that plays a crucial role in this pathway .

Vorbereitungsmethoden

Die Synthese von PS 1145 Dihydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der β-Carbolin-Grundstruktur. Der Syntheseweg umfasst typischerweise:

Schritt 1: Bildung des β-Carbolin-Kerns durch Cyclisierungsreaktionen.

Schritt 2: Einführung der Chlorgruppe an der entsprechenden Position am β-Carbolinring.

Schritt 3: Kopplung des β-Carbolinderivats mit 3-Pyridincarboxamid unter spezifischen Reaktionsbedingungen, um das Endprodukt zu bilden.

Reaktionsbedingungen: Die Reaktionen werden in der Regel unter kontrollierten Temperaturen durchgeführt und können die Verwendung von Katalysatoren erfordern, um die Reaktionsgeschwindigkeit zu erhöhen.

Analyse Chemischer Reaktionen

PS 1145 Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am β-Carbolin-Kern zu modifizieren.

Substitution: Die Chlorgruppe am β-Carbolinring kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen.

Wirkmechanismus

PS 1145 dihydrochloride exerts its effects by inhibiting the phosphorylation and degradation of the inhibitor of nuclear factor kappa-β (NF-κB). This inhibition prevents the subsequent activation of NF-κB, a protein complex that plays a crucial role in regulating immune response, cellular growth, and apoptosis. By blocking NF-κB activation, PS 1145 dihydrochloride hinders the production of pro-inflammatory cytokines and promotes anti-tumor activity .

Vergleich Mit ähnlichen Verbindungen

PS 1145 Dihydrochlorid ist einzigartig in seiner spezifischen Hemmung der IκB-Kinase und der anschließenden NF-κB-Aktivierung. Ähnliche Verbindungen sind:

BAY 11-7082: Ein weiterer Inhibitor der NF-κB-Aktivierung, jedoch mit einem anderen Wirkmechanismus.

IKK-Inhibitor VII: Eine Verbindung, die ebenfalls auf die IκB-Kinase abzielt, aber möglicherweise eine andere Selektivität und Potenz aufweist.

TPCA-1: Ein Inhibitor der IκB-Kinase mit Anwendungen bei der Untersuchung von NF-κB-Signalwegen.

Diese Verbindungen teilen ähnliche Anwendungen in der Forschung, unterscheiden sich jedoch in ihren chemischen Strukturen, Wirkmechanismen und spezifischen Zielen innerhalb des NF-κB-Signalwegs.

Biologische Aktivität

PS-1145 dihydrochloride is a selective inhibitor of IκB kinase (IKK), which plays a crucial role in the NF-κB signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and inflammatory diseases. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Chemical Name: N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride

- Molecular Weight: 307.2 g/mol

- Purity: ≥98%

- IC50: 100 nM for IKK inhibition .

PS-1145 dihydrochloride selectively inhibits the phosphorylation of IκBα, leading to the suppression of NF-κB activation. This inhibition results in decreased expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby promoting apoptosis in various cancer cell lines. Notably, PS-1145 does not affect other kinases such as PKA, PKC, or CKII, highlighting its specificity .

Biological Activity Overview

-

Anti-Tumor Effects:

- In vitro studies have demonstrated that PS-1145 significantly inhibits the growth of nasopharyngeal carcinoma (NPC) cell lines such as HONE1, HK1, C666, and NPC43, while showing minimal effects on immortalized epithelial cells .

- A study reported that treatment with low concentrations (3 mg/kg) of PS-1145 in nude mice bearing NPC xenografts resulted in significant suppression of tumor formation without apparent adverse effects .

- Apoptosis Induction:

- Inflammatory Response Modulation:

Case Study 1: Nasopharyngeal Carcinoma

In a controlled study involving NPC cell lines treated with PS-1145:

- Cell Lines Used: HONE1, HK1, C666

- Concentration Range: 4–64 μM

- Findings: Significant down-regulation of phosphorylated p65 and IκBα was observed, correlating with reduced cell viability and increased apoptosis in sensitive cell lines (C666) compared to resistant variants (C666-PS1145R) .

| Cell Line | Viability at 32 μM | Apoptosis Increase | Notes |

|---|---|---|---|

| C666 | 50% decrease | 4-fold increase | Sensitive to PS-1145 |

| C666-PS1145R | Similar to control | No increase | Acquired resistance |

Case Study 2: Multiple Myeloma

Research indicated that PS-1145 enhances apoptosis when combined with TNF-α treatment:

- Cell Type: Multiple myeloma cell lines

- Outcome: Increased apoptosis correlated with reduced NF-κB activity, demonstrating its potential for combination therapies .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of PS-1145 dihydrochloride:

- Tumor-Specific Effects:

- Resistance Mechanisms:

- Potential Applications:

Eigenschaften

IUPAC Name |

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDCBADLGJZBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.